1-(2-Fluoro-6-mercaptophenyl)propan-2-one 1-(2-Fluoro-6-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18850717
InChI: InChI=1S/C9H9FOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5H2,1H3
SMILES:
Molecular Formula: C9H9FOS
Molecular Weight: 184.23 g/mol

1-(2-Fluoro-6-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18850717

Molecular Formula: C9H9FOS

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-6-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C9H9FOS
Molecular Weight 184.23 g/mol
IUPAC Name 1-(2-fluoro-6-sulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C9H9FOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5H2,1H3
Standard InChI Key BHFGXCQJVAIUKP-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=C(C=CC=C1S)F

Introduction

1-(2-Fluoro-6-mercaptophenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a propan-2-one backbone substituted with a 2-fluoro-6-mercaptophenyl group. The molecular formula of this compound is C10H10FOS, and its molecular weight is approximately 200.25 g/mol, although some sources may slightly vary in the molecular weight due to rounding or specific conditions . The presence of a fluorine atom and a thiol (mercapto) group significantly influences its chemical reactivity and biological properties, making it a compound of interest in various fields, including organic synthesis and medicinal chemistry.

Synthesis Methods

1-(2-Fluoro-6-mercaptophenyl)propan-2-one can be synthesized through various methods, which typically involve the use of specific reagents and controlled conditions to maintain the compound's unique structural features. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Biological Activity

The biological activity of 1-(2-Fluoro-6-mercaptophenyl)propan-2-one is primarily linked to its ability to interact with various enzymatic pathways. The mercapto group allows for covalent bonding with thiol-containing proteins, potentially inhibiting enzyme activity. This interaction may lead to significant biological effects, including modulation of cellular signaling pathways and enzyme inhibition, making it a candidate for further pharmacological studies.

Applications

1-(2-Fluoro-6-mercaptophenyl)propan-2-one has several applications across various fields, including organic synthesis and medicinal chemistry. Its reactivity patterns allow it to be utilized in diverse synthetic pathways, enhancing its utility in research and industry. Studies on its interactions with biological targets reveal its potential as an inhibitor of specific enzymes, which is valuable in drug design and therapeutic applications.

Comparison with Similar Compounds

The uniqueness of 1-(2-Fluoro-6-mercaptophenyl)propan-2-one lies in its specific arrangement of functional groups, particularly the combination of fluorine and thiol functionalities. This distinct structural configuration enhances its reactivity and potential applications compared to similar comp

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